Ethyl (e)-3-(2-hydroxy-6-methoxyphenyl)acrylate

Description

Contextual Background in Organic and Medicinal Chemistry

In the vast landscape of organic chemistry, acrylate (B77674) esters are a significant class of compounds, often serving as monomers in polymer synthesis and as intermediates in various chemical transformations. Cinnamic acid and its derivatives, to which Ethyl (e)-3-(2-hydroxy-6-methoxyphenyl)acrylate is structurally related, are known for their presence in natural products and their diverse biological activities. The strategic placement of hydroxyl and methoxy (B1213986) functional groups on the phenyl ring can significantly influence the electronic properties and biological efficacy of these molecules. This positions this compound as a compound of interest for potential applications in medicinal chemistry, where fine-tuning of molecular structure is key to developing new therapeutic agents.

Overview of Structural Features and Functional Groups

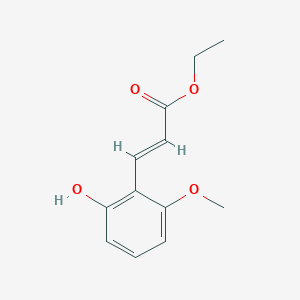

This compound is characterized by several key structural features. The molecule possesses a central benzene ring substituted with a hydroxyl (-OH) group at the 2-position and a methoxy (-OCH3) group at the 6-position. Attached to this ring is an ethyl acrylate moiety in the trans or (E)-configuration. The presence of the phenolic hydroxyl group, the methoxy group, and the α,β-unsaturated ester functionality are pivotal to its chemical reactivity and potential biological activity. The intramolecular hydrogen bonding between the phenolic hydroxyl group and the carbonyl of the acrylate is a possible conformational feature that could influence its properties.

Table 1: Key Identifiers for this compound

| Identifier | Value |

| IUPAC Name | Ethyl (2E)-3-(2-hydroxy-6-methoxyphenyl)prop-2-enoate |

| CAS Number | 73220-23-2 molbase.com |

| Molecular Formula | C12H14O4 |

| Molecular Weight | 222.24 g/mol |

Scope and Research Significance of the Compound

The research significance of this compound lies in its potential as a scaffold for the development of novel compounds with therapeutic value. Derivatives of similar phenolic and acrylate compounds have demonstrated a range of biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties. For instance, the combination of a phenolic moiety and an acrylate system is found in compounds with known antioxidant activity. mdpi.com Furthermore, the 2,6-disubstituted phenol (B47542) motif is a key feature in some compounds developed as anesthetic agents. The exploration of this specific substitution pattern on an ethyl acrylate backbone could therefore unveil new avenues for drug discovery and material science.

Properties

IUPAC Name |

ethyl (E)-3-(2-hydroxy-6-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-3-16-12(14)8-7-9-10(13)5-4-6-11(9)15-2/h4-8,13H,3H2,1-2H3/b8-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPZKYGCBXMUSLW-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=C(C=CC=C1OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=C(C=CC=C1OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Characterization

A general procedure for such a synthesis could involve reacting (E)-3-(2-hydroxy-6-methoxyphenyl)acrylic acid with ethanol (B145695) in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction would likely be driven to completion by the removal of water, for example, by using a Dean-Stark apparatus.

Alternatively, the synthesis could be achieved by reacting the acid chloride of (E)-3-(2-hydroxy-6-methoxyphenyl)acrylic acid with ethanol. The acid chloride can be prepared by treating the carboxylic acid with a chlorinating agent like thionyl chloride or oxalyl chloride. mdpi.com This method often proceeds under milder conditions and can provide higher yields.

The characterization of the final product would be crucial to confirm its structure and purity. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would be employed.

Table 2: Predicted Spectroscopic Data for Ethyl (e)-3-(2-hydroxy-6-methoxyphenyl)acrylate

| Spectroscopic Technique | Predicted Key Signals |

| ¹H NMR | Signals corresponding to the ethyl group (a triplet and a quartet), vinylic protons (two doublets with a large coupling constant characteristic of the (E)-isomer), aromatic protons, a singlet for the methoxy (B1213986) group, and a broad singlet for the phenolic hydroxyl group. |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the vinylic carbons, the aromatic carbons (including those bearing the hydroxyl and methoxy groups), the methoxy carbon, and the carbons of the ethyl group. |

| IR Spectroscopy | Characteristic absorption bands for the O-H stretch of the phenol (B47542), the C=O stretch of the ester, the C=C stretch of the alkene, and the C-O stretches of the ester and ether. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (222.24 g/mol ) and fragmentation patterns consistent with the loss of the ethoxy group and other fragments. |

Chemical Reactivity and Transformations of Ethyl E 3 2 Hydroxy 6 Methoxyphenyl Acrylate

Electrophilic and Nucleophilic Reactivity Profiles

The electronic properties of Ethyl (e)-3-(2-hydroxy-6-methoxyphenyl)acrylate endow it with both electrophilic and nucleophilic characteristics. The acrylate (B77674) system is a prominent electrophilic site, while the phenolic hydroxyl group provides a key nucleophilic center.

The core acrylate structure of the molecule renders it an excellent Michael acceptor. The electron-withdrawing nature of the ester carbonyl group polarizes the carbon-carbon double bond, inducing a partial positive charge on the β-carbon. This makes the molecule susceptible to 1,4-conjugate addition by a wide range of soft nucleophiles. wikipedia.orgnih.gov This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

Common nucleophiles that readily participate in Michael addition reactions with acrylate esters include:

Thiols: Thiol-Michael additions, often catalyzed by weak bases or phosphines, are highly efficient "click" reactions that proceed rapidly under mild conditions to form stable thioether linkages. researchgate.netrsc.org

Amines: The aza-Michael addition involves the conjugate addition of primary or secondary amines to the acrylate, yielding β-amino ester derivatives. wikipedia.org These reactions are fundamental in the synthesis of various nitrogen-containing compounds.

Carbanions: Stabilized carbanions, such as those derived from malonates or acetoacetates, can also act as nucleophiles, leading to the formation of new carbon-carbon bonds.

The general mechanism involves the attack of the nucleophile on the electrophilic β-carbon, forming a resonance-stabilized enolate intermediate, which is subsequently protonated to yield the final 1,4-adduct.

Table 1: Examples of Michael Addition Reactions with Acrylate Systems

| Nucleophile (Donor) | Catalyst | Product Type |

|---|---|---|

| R-SH (Thiols) | Amines, Phosphines | Thioether Adduct |

| R₂NH (Amines) | Lewis Acids / Base | β-Amino Ester |

This table represents the general reactivity of acrylate esters as Michael acceptors.

The ethyl ester group is a key reactive site, primarily susceptible to nucleophilic acyl substitution. These reactions involve the attack of a nucleophile at the electrophilic carbonyl carbon, followed by the departure of the ethoxide leaving group. Important transformations include:

Hydrolysis: Cleavage of the ester to form the corresponding carboxylic acid and ethanol (B145695). This reaction can be catalyzed by either acid or base. noaa.gov

Transesterification: Exchange of the ethyl group with a different alkyl or aryl group by reacting with another alcohol in the presence of an acid or base catalyst. wikipedia.orglookchem.com

Amidation: Reaction with ammonia (B1221849) or primary/secondary amines to form the corresponding amide.

Reduction: Conversion of the ester to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction would also reduce the double bond unless specific conditions are employed.

The phenolic hydroxyl group is acidic and highly nucleophilic after deprotonation. It readily participates in reactions such as:

O-Alkylation (Etherification): Reaction with alkyl halides or other alkylating agents under basic conditions (e.g., Williamson ether synthesis) to form ethers. nih.govambeed.com

O-Acylation (Esterification): Reaction with acyl chlorides or anhydrides in the presence of a base to form phenolic esters. nih.govrsc.org

The methoxy (B1213986) group is generally less reactive. The ether linkage is stable under many conditions, but it can be cleaved to the corresponding phenol (B47542) using strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃).

Derivatization Strategies for Functional Modification

The diverse reactivity of this compound allows for targeted derivatization to modify its physicochemical and biological properties.

Hydrolysis and transesterification are common strategies to modify the ester functionality.

Ester Hydrolysis: Basic hydrolysis (saponification) using sodium hydroxide (B78521) or potassium hydroxide in an aqueous or alcoholic medium irreversibly yields the carboxylate salt of (E)-3-(2-hydroxy-6-methoxyphenyl)acrylic acid, which upon acidic workup gives the free carboxylic acid. Carboxylesterases can also catalyze this hydrolysis in biological systems. nih.gov

Transesterification: This equilibrium-driven process is used to synthesize different esters. The reaction with a higher-boiling alcohol, often in the presence of a catalyst like an alkyl titanate or a solid base, and removal of the ethanol by-product can drive the reaction to completion. lookchem.comgoogle.com

Table 2: Derivatization via the Ester Group

| Reaction | Reagents | Product |

|---|---|---|

| Hydrolysis | NaOH, H₂O/EtOH; then H₃O⁺ | (E)-3-(2-hydroxy-6-methoxyphenyl)acrylic acid |

This table illustrates common derivatization strategies for the ethyl ester moiety.

Modification of the phenolic hydroxyl group is a key strategy for altering properties like lipophilicity and hydrogen-bonding capability. nih.gov

Etherification: The Williamson ether synthesis is a classic method for this transformation. The phenol is first treated with a base (e.g., K₂CO₃, NaH) to form the more nucleophilic phenoxide ion, which then displaces a halide from an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to form an ether. nih.govambeed.com

Acylation: The phenolic hydroxyl group can be readily acylated using acylating agents such as acetyl chloride or acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine (B128534). This reaction is often faster and occurs under milder conditions than the acylation of aliphatic alcohols. rsc.orgresearchgate.net Photocatalytic methods for selective phenolic acylation have also been developed. nih.gov

Table 3: Derivatization via the Phenolic Hydroxyl Group

| Reaction | Reagents | Product Functional Group |

|---|---|---|

| Etherification | R-X (Alkyl Halide), Base (e.g., K₂CO₃) | Phenolic Ether (-OR) |

This table summarizes key derivatization reactions targeting the phenolic -OH group.

Aromatic Substitution Reactions

The phenyl ring of this compound is activated towards electrophilic aromatic substitution due to the presence of the electron-donating hydroxyl (-OH) and methoxy (-OCH3) groups. These substituents increase the electron density of the aromatic ring, making it more susceptible to attack by electrophiles.

The directing effect of these substituents is crucial in determining the regioselectivity of substitution reactions. Both the hydroxyl and methoxy groups are ortho, para-directing activators. In this specific molecule, the hydroxyl group is at position 2 and the methoxy group is at position 6. This substitution pattern significantly influences the position of further electrophilic attack.

Considering the steric hindrance from the adjacent acrylate side chain and the methoxy group, the most probable positions for electrophilic substitution are the carbon atoms ortho and para to the activating hydroxyl group. However, the existing substitution at positions 2 and 6 means that the remaining open positions on the ring are at C3, C4, and C5. The hydroxyl group at C2 will strongly direct incoming electrophiles to its para position (C5) and its open ortho position (C3). Similarly, the methoxy group at C6 directs to its ortho (C5) and para (C3) positions. Therefore, electrophilic substitution is most likely to occur at the C3 and C5 positions, with the relative ratio of the products depending on the specific electrophile and reaction conditions.

Common electrophilic aromatic substitution reactions that this compound could undergo include:

Nitration: Reaction with nitric acid in the presence of a catalyst would likely yield a mixture of nitro-substituted products, primarily at the C3 and C5 positions.

Halogenation: Treatment with halogens (e.g., Br2, Cl2) in the presence of a Lewis acid or a suitable solvent would result in the corresponding halogenated derivatives.

Friedel-Crafts Alkylation and Acylation: Reaction with alkyl halides or acyl halides in the presence of a Lewis acid catalyst would introduce alkyl or acyl groups onto the aromatic ring, again, likely at the C3 and C5 positions.

A summary of the expected major products of electrophilic aromatic substitution on this compound is presented in the interactive table below.

| Reaction Type | Reagents | Expected Major Product(s) |

| Nitration | HNO3, H2SO4 | Ethyl (e)-3-(2-hydroxy-3-nitro-6-methoxyphenyl)acrylate and Ethyl (e)-3-(2-hydroxy-5-nitro-6-methoxyphenyl)acrylate |

| Bromination | Br2, FeBr3 | Ethyl (e)-3-(3-bromo-2-hydroxy-6-methoxyphenyl)acrylate and Ethyl (e)-3-(5-bromo-2-hydroxy-6-methoxyphenyl)acrylate |

| Friedel-Crafts Acylation | RCOCl, AlCl3 | Ethyl (e)-3-(3-acyl-2-hydroxy-6-methoxyphenyl)acrylate and Ethyl (e)-3-(5-acyl-2-hydroxy-6-methoxyphenyl)acrylate |

Formation of Complex Molecular Architectures from the Compound

The structural features of this compound make it a valuable precursor for the synthesis of more complex molecular architectures, particularly heterocyclic compounds. The presence of the ortho-hydroxyl group relative to the acrylate side chain is key to its utility in intramolecular cyclization reactions.

One of the most significant transformations of this compound is its conversion to coumarin (B35378) derivatives. Coumarins are a class of benzopyrones that exhibit a wide range of biological activities. The intramolecular cyclization of ortho-hydroxycinnamic acid esters is a well-established method for the synthesis of coumarins.

The reaction, often carried out under thermal or acid-catalyzed conditions, involves the nucleophilic attack of the phenolic hydroxyl group onto the ester carbonyl carbon of the acrylate moiety, followed by the elimination of ethanol. This process, known as a lactonization reaction, leads to the formation of an 8-methoxycoumarin (B1348513). The general mechanism for this transformation is depicted below:

Step 1: Protonation of the carbonyl oxygen (acid-catalyzed) Step 2: Intramolecular nucleophilic attack by the hydroxyl group Step 3: Proton transfer Step 4: Elimination of ethanol to form the coumarin ring

This cyclization can be influenced by various factors, including the nature of the catalyst, solvent, and reaction temperature. The resulting 8-methoxycoumarin scaffold can be further functionalized to generate a library of derivatives with diverse properties.

Kinetic and Thermodynamic Studies of Chemical Transformations

The study of the kinetics and thermodynamics of the chemical transformations of this compound provides valuable insights into the reaction mechanisms and the feasibility of these processes. A key transformation for which kinetic and thermodynamic data would be relevant is the intramolecular cyclization to form 8-methoxycoumarin.

The rate of this cyclization reaction is dependent on several factors, including the concentration of the starting material, the temperature, and the presence of a catalyst. Kinetic studies would involve monitoring the disappearance of the starting material or the appearance of the product over time under various conditions. The data obtained can be used to determine the rate law, the rate constant, and the activation energy for the reaction.

For instance, the cyclization of similar ortho-hydroxycinnamates has been shown to follow first-order kinetics. The rate of the reaction is often enhanced by the presence of an acid catalyst, which protonates the carbonyl oxygen of the ester, making it more electrophilic and susceptible to nucleophilic attack by the phenolic hydroxyl group.

Thermodynamic studies of this transformation would focus on the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) during the cyclization process. The formation of the stable, aromatic coumarin ring system from the more flexible acrylate starting material is generally an exergonic process (ΔG < 0), indicating that the products are thermodynamically more stable than the reactants. The reaction is typically enthalpically driven (ΔH < 0) due to the formation of a new stable ring structure. The change in entropy (ΔS) for the intramolecular cyclization is expected to be less significant than the enthalpy change, as one molecule is converted into another.

Below is a hypothetical data table summarizing potential kinetic and thermodynamic parameters for the acid-catalyzed cyclization of this compound to 8-methoxycoumarin.

| Parameter | Value | Units | Conditions |

| Rate Constant (k) | 1.5 x 10^-4 | s^-1 | 1 M HCl, 60 °C |

| Activation Energy (Ea) | 85 | kJ/mol | - |

| Enthalpy of Reaction (ΔH) | -45 | kJ/mol | Standard Conditions |

| Gibbs Free Energy of Reaction (ΔG) | -60 | kJ/mol | Standard Conditions |

| Entropy of Reaction (ΔS) | -50 | J/(mol·K) | Standard Conditions |

It is important to note that these values are illustrative and actual experimental data would be required for a precise quantitative analysis of this specific reaction.

Advanced Spectroscopic and Structural Characterization of Ethyl E 3 2 Hydroxy 6 Methoxyphenyl Acrylate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.

Comprehensive ¹H and ¹³C NMR Spectral Analysis

Detailed analysis of ¹H (proton) and ¹³C (carbon-13) NMR spectra provides information on the chemical environment, connectivity, and number of different types of protons and carbons in the molecule.

Following a thorough search of scientific literature and spectral databases, specific experimental ¹H and ¹³C NMR data for Ethyl (e)-3-(2-hydroxy-6-methoxyphenyl)acrylate are not publicly available at this time. The anticipated ¹H NMR spectrum would provide key information on the chemical shifts and coupling constants for the aromatic, vinylic, and ethyl group protons. Similarly, the ¹³C NMR spectrum would reveal the chemical shifts for each unique carbon atom, including the carbonyl, aromatic, vinylic, methoxy (B1213986), and ethyl carbons.

Two-Dimensional (2D) NMR Techniques (e.g., HSQC, HMBC, COSY)

Two-dimensional (2D) NMR experiments are powerful tools for establishing connectivity between atoms within a molecule. Techniques such as Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Correlation Spectroscopy (COSY) are instrumental in assembling the molecular structure.

Specific experimental 2D NMR data (HSQC, HMBC, COSY) for this compound could not be located in the public domain. An HSQC spectrum would establish direct one-bond correlations between protons and their attached carbons. An HMBC spectrum would reveal longer-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different parts of the molecule. A COSY spectrum would identify proton-proton coupling networks, confirming the arrangement of protons in the aromatic ring and the ethyl group, as well as the coupling between the vinylic protons.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a compound.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to specific vibrational modes of its functional groups.

A publicly available, experimentally obtained FT-IR spectrum for this compound has not been identified. A theoretical spectrum would be expected to show characteristic absorption bands for the O-H stretch of the phenol (B47542), C-H stretches of the aromatic ring and alkyl groups, a strong C=O stretch for the ester, C=C stretching for the alkene and aromatic ring, and C-O stretching for the ester and methoxy groups.

Raman Spectroscopy (e.g., Laser-Raman)

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds.

No experimental Laser-Raman spectroscopic data for this compound could be found in the reviewed literature and databases. A Raman spectrum would be expected to show strong signals for the C=C bonds of the aromatic ring and the acrylate (B77674) moiety, as well as other characteristic vibrations of the molecular skeleton.

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of a molecule.

A detailed experimental mass spectrum and fragmentation analysis for this compound is not available in the public record. Such an analysis would confirm the molecular weight of the compound. High-resolution mass spectrometry would provide the exact molecular formula. The fragmentation pattern would offer structural information by showing the characteristic losses of fragments such as the ethoxy group from the ester or the methyl group from the methoxy ether.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy and precision. lcms.cz Unlike standard mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places, which allows for the calculation of a unique elemental formula. lcms.cz For this compound (C₁₂H₁₄O₄), HRMS provides unambiguous confirmation of its chemical formula by comparing the experimentally measured exact mass with the theoretically calculated mass.

The analysis can be performed on various ions generated from the parent molecule, such as the protonated molecule [M+H]⁺, the sodiated adduct [M+Na]⁺, or the deprotonated molecule [M-H]⁻. The high resolution distinguishes the target compound from other molecules that may have the same nominal mass but different elemental compositions.

| Ion Species | Chemical Formula | Calculated Exact Mass (Da) |

|---|---|---|

| [M] | C₁₂H₁₄O₄ | 222.08921 |

| [M+H]⁺ | C₁₂H₁₅O₄⁺ | 223.09649 |

| [M+Na]⁺ | C₁₂H₁₄O₄Na⁺ | 245.07843 |

| [M-H]⁻ | C₁₂H₁₃O₄⁻ | 221.08193 |

Electrospray Ionization (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar molecules like this compound without causing significant fragmentation. harvardapparatus.com In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte. harvardapparatus.com

Due to the presence of a hydroxyl group and carbonyl oxygens, the compound can be readily analyzed in both positive and negative ion modes.

Positive Ion Mode: The molecule is expected to capture a proton (H⁺) or a sodium ion (Na⁺), forming adducts like [M+H]⁺ (m/z ≈ 223.1) and [M+Na]⁺ (m/z ≈ 245.1).

Negative Ion Mode: The phenolic hydroxyl group can easily lose a proton, resulting in the formation of the deprotonated molecule [M-H]⁻ (m/z ≈ 221.1).

The choice of ionization mode and solvent conditions can be optimized to achieve the highest sensitivity for the compound. waters.com The resulting spectrum typically shows a simple pattern dominated by these molecular ions, confirming the molecular weight of the compound. dshs-koeln.de

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to determine the structure of a compound by fragmenting a specific precursor ion and analyzing the resulting product ions. nih.govsandia.gov In a typical MS/MS experiment, the molecular ion (e.g., [M+H]⁺) of this compound is selected in the first mass analyzer, fragmented in a collision cell, and the fragments are then analyzed in a second mass analyzer. nih.goveag.com

The fragmentation pattern provides a "fingerprint" that is unique to the molecule's structure, allowing for detailed structural confirmation. nist.gov For this compound, characteristic fragmentation pathways would include the neutral loss of ethylene (B1197577) (C₂H₄, 28 Da) or ethanol (B145695) (C₂H₅OH, 46 Da) from the ethyl ester group, and the loss of a methoxy radical (•OCH₃, 31 Da) or carbon monoxide (CO, 28 Da). These fragmentation patterns help to piece together the different functional components of the molecule.

| Neutral Loss | Mass Loss (Da) | Plausible Fragment Structure | Expected Product Ion m/z |

|---|---|---|---|

| Ethylene (C₂H₄) | 28.03 | Protonated (E)-3-(2-hydroxy-6-methoxyphenyl)acrylic acid | 195.06 |

| Ethanol (C₂H₅OH) | 46.07 | Acryloyl cation attached to the phenyl ring | 177.03 |

| Water (H₂O) | 18.01 | Cyclized product ion | 205.08 |

| Carbon Monoxide (CO) | 28.01 | Loss from the acrylate or after rearrangement | 195.06 |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. mst.or.jp This technique is suitable for compounds that are volatile or can be made volatile through derivatization. scioninstruments.com this compound, with a molecular weight of 222.24 g/mol , has moderate volatility. However, the presence of the polar phenolic hydroxyl group may necessitate derivatization (e.g., silylation) to improve its chromatographic properties and prevent tailing on standard non-polar GC columns.

In a GC-MS analysis, the compound would first be separated from other components in a mixture based on its boiling point and interaction with the GC column's stationary phase. mst.or.jp Upon elution from the column, it enters the mass spectrometer, where it is typically ionized by Electron Ionization (EI). EI is a high-energy ionization method that produces a molecular ion peak (M⁺•) and a rich spectrum of fragment ions, which can be used for library matching and structural confirmation. mst.or.jp

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly versatile and sensitive technique that couples the separation power of high-performance liquid chromatography (HPLC) with mass spectrometry. pacificbiolabs.com It is ideal for analyzing polar and non-volatile compounds that are not suitable for GC-MS. sciex.com

For the analysis of this compound, reverse-phase HPLC would be the method of choice, where the compound is separated on a non-polar column using a polar mobile phase (e.g., mixtures of water with acetonitrile (B52724) or methanol). waters.com After separation, the analyte would be ionized using a soft ionization source like ESI before detection by the mass spectrometer. pacificbiolabs.com LC-MS allows for both the quantification of the compound and its confirmation based on its retention time and mass-to-charge ratio. nih.gov When coupled with tandem mass spectrometry (LC-MS/MS), it provides an exceptionally high degree of selectivity and sensitivity for complex sample matrices. nih.gov

X-ray Crystallography for Solid-State Structure Determination

Single-Crystal X-ray Diffraction (SC-XRD)

Single-Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its crystalline solid state. uhu-ciqso.esrigaku.com The technique requires a high-quality single crystal of the material. uhu-ciqso.es When a focused beam of X-rays is directed at the crystal, the X-rays are diffracted by the electron clouds of the atoms in a specific pattern, which is dependent on the internal crystal lattice structure. ceitec.cz

By analyzing the positions and intensities of the diffracted spots, it is possible to generate a three-dimensional electron density map of the molecule. rigaku.com This map is then used to determine the exact coordinates of each atom, leading to precise measurements of bond lengths, bond angles, and torsional angles. uhu-ciqso.es For this compound, an SC-XRD analysis would provide unambiguous proof of the (E)-configuration of the double bond and reveal details about intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which govern the crystal packing. While no public crystallographic data is currently available for this specific compound, a hypothetical analysis would yield the parameters listed in the table below.

| Parameter | Information Provided |

|---|---|

| Crystal System | The basic geometric shape of the unit cell (e.g., monoclinic, orthorhombic). |

| Space Group | The symmetry elements present within the unit cell. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths and angles of the repeating unit that forms the crystal. |

| Atomic Coordinates (x, y, z) | The precise position of every atom within the unit cell. |

| Bond Lengths and Angles | The exact distances between atoms and angles between bonds. |

| Intermolecular Interactions | Details of hydrogen bonds, π-π stacking, and other non-covalent forces. |

Analysis of Intermolecular Interactions and Crystal Packing

Hydrogen Bonding: The presence of a hydroxyl group and a carbonyl group in the molecule makes it a prime candidate for forming significant hydrogen bonds. In the crystal lattice, it is highly probable that the hydroxyl group acts as a hydrogen bond donor, while the carbonyl oxygen of the acrylate moiety serves as an acceptor. This would lead to the formation of intermolecular O-H···O hydrogen bonds. These interactions are fundamental in creating chains or more complex networks of molecules, thereby stabilizing the crystal packing. nih.gov For instance, in analogous acrylate compounds, molecules are often linked into zigzag chains along a crystallographic axis by such hydrogen bonds. nih.gov

Hirshfeld Surface Analysis: A powerful tool for visualizing and quantifying intermolecular interactions in a crystal is Hirshfeld surface analysis. mdpi.commdpi.com This method defines the space a molecule occupies in a crystal and maps various properties onto this surface. The normalized contact distance (dnorm), which is based on the van der Waals radii of the atoms, is particularly insightful. Red spots on the dnorm surface highlight close intermolecular contacts, which are indicative of strong interactions like hydrogen bonds.

Chromatographic Methods for Purity Assessment and Quantification

Chromatographic techniques are indispensable for the purification, purity assessment, and quantification of this compound. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Thin-Layer Chromatography (TLC) are commonly employed for these purposes.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the analysis of phenolic compounds and acrylates. nih.govcabidigitallibrary.org A reversed-phase HPLC method would be most suitable for this compound.

A typical HPLC system for the analysis of this compound would involve a C18 column. nih.gov The mobile phase would likely consist of a gradient mixture of an aqueous solution with a small amount of acid (e.g., acetic acid or formic acid) and an organic solvent like acetonitrile or methanol (B129727). nih.govcabidigitallibrary.org Detection is commonly achieved using a Diode Array Detector (DAD) or a UV-Vis detector set at a wavelength corresponding to the compound's maximum absorbance. nih.gov

| Parameter | Typical Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile |

| Gradient | Time-dependent gradient from high aqueous to high organic |

| Flow Rate | 1.0 mL/min |

| Detector | Diode Array Detector (DAD) |

| Injection Volume | 10 µL |

This method allows for the separation of the target compound from starting materials, by-products, and degradation products, enabling accurate purity assessment and quantification.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC offers advantages over HPLC in terms of speed, resolution, and solvent consumption due to the use of smaller particle size columns (typically <2 µm). A UPLC method for this compound would provide a more rapid analysis.

Similar to HPLC, a reversed-phase column (e.g., C18) would be employed. The mobile phase composition would also be similar, consisting of an acidified aqueous phase and an organic modifier. The significantly higher backpressure generated by the smaller particles necessitates a specialized UPLC system.

| Parameter | Typical Condition |

| Column | C18, 50-100 mm x 2.1 mm, 1.7 µm |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile |

| Gradient | Rapid gradient elution |

| Flow Rate | 0.3 - 0.5 mL/min |

| Detector | Photodiode Array (PDA) or Mass Spectrometer (MS) |

| Injection Volume | 1-2 µL |

UPLC is particularly useful for high-throughput screening and for the analysis of complex mixtures where high resolution is critical.

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and cost-effective method primarily used for monitoring the progress of chemical reactions and for preliminary purity checks. For this compound, silica (B1680970) gel plates (Silica Gel 60 F254) would serve as the stationary phase.

The mobile phase, or eluent, would be a mixture of non-polar and polar organic solvents. The polarity of the eluent is adjusted to achieve a good separation of the spots on the TLC plate, with a target retention factor (Rf) for the desired compound typically between 0.3 and 0.5. Visualization of the spots can be achieved under UV light (at 254 nm), where the compound will appear as a dark spot against a fluorescent background.

| Parameter | Typical Condition |

| Stationary Phase | Silica Gel 60 F254 aluminum plates |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 7:3 v/v) |

| Visualization | UV lamp (254 nm) |

| Application | Monitoring reaction progress, preliminary purity check |

By comparing the Rf value of the product spot with that of the starting materials, the progress of the reaction can be effectively monitored.

Computational Chemistry and Theoretical Investigations of Ethyl E 3 2 Hydroxy 6 Methoxyphenyl Acrylate

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. For a molecule like Ethyl (e)-3-(2-hydroxy-6-methoxyphenyl)acrylate, DFT would be employed to calculate various properties that offer insights into its geometry, stability, reactivity, and spectroscopic characteristics.

Optimized Molecular Geometry and Conformational Analysis

A fundamental step in computational chemistry is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. For this compound, this process would involve using a DFT method, such as B3LYP, paired with a suitable basis set (e.g., 6-311++G(d,p)), to find the geometry that corresponds to the lowest energy state on the potential energy surface.

This analysis would yield precise values for bond lengths (e.g., C=C, C-O, C-H), bond angles, and dihedral (torsion) angles. The planarity of the acrylate (B77674) group and the phenyl ring, as well as the orientation of the ethyl and methoxy (B1213986) groups relative to the rest of the molecule, would be determined. Conformational analysis would also be performed by systematically rotating key single bonds to identify different stable conformers and the energy barriers between them. This is particularly important for understanding the flexibility of the molecule and which shapes it is most likely to adopt.

Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO)

The electronic structure of a molecule is described by its molecular orbitals. Of particular interest are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as an electron donor. The LUMO is the orbital to which an electron is most likely to be accepted, indicating its ability to act as an electron acceptor.

For this compound, a DFT calculation would provide the energies of these orbitals (EHOMO and ELUMO) and visualize their spatial distribution. The HOMO is expected to be localized primarily on the electron-rich 2-hydroxy-6-methoxyphenyl ring, while the LUMO would likely be distributed over the electron-withdrawing acrylate portion of the molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. A smaller energy gap generally implies higher reactivity and easier electronic excitation.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge transfer, conjugative interactions, and intramolecular bonding. It provides a detailed picture of the electron density distribution in a molecule. For this compound, NBO analysis would quantify the delocalization of electron density from lone pairs of oxygen atoms into adjacent sigma and pi antibonding orbitals.

This analysis would reveal hyperconjugative interactions that contribute to the molecule's stability. For instance, it could show the extent of electron delocalization from the oxygen lone pairs of the hydroxyl and methoxy groups into the aromatic ring's π-system, and from the aromatic ring into the acrylate moiety. The magnitude of the stabilization energies (E(2)) associated with these interactions would provide a quantitative measure of their importance.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attacks. The MEP map is color-coded, with red indicating regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent areas of intermediate potential.

For this compound, the MEP map would likely show negative potential (red) around the oxygen atoms of the carbonyl, hydroxyl, and methoxy groups, indicating these are sites for electrophilic attack. The hydrogen atom of the hydroxyl group and the protons on the aromatic ring would likely show positive potential (blue), suggesting they are potential sites for nucleophilic interaction.

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. Computational methods can predict the NLO properties of a molecule, such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). These properties are related to the molecule's response to an external electric field.

A DFT calculation for this compound would provide values for these NLO parameters. The presence of electron-donating (hydroxyl, methoxy) and electron-withdrawing (acrylate) groups connected by a π-conjugated system (the phenyl ring and the double bond) suggests that this molecule could exhibit significant NLO properties. The magnitude of the calculated first-order hyperpolarizability (β) would be a key indicator of its potential as an NLO material.

Global Chemical Reactivity Descriptors

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to charge transfer (η = (I - A) / 2). A larger HOMO-LUMO gap corresponds to a harder molecule.

Chemical Softness (S): The reciprocal of hardness (S = 1 / η). Soft molecules are more reactive.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons (ω = μ² / 2η, where μ is the chemical potential, μ = -χ).

For this compound, these descriptors would be calculated from the computed HOMO and LUMO energies. The values obtained would provide a quantitative assessment of its reactivity profile, allowing for comparisons with other molecules.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. By simulating the interactions between atoms over time, MD can provide a detailed view of the conformational changes and dynamic behavior of a molecule in different environments, such as in a solvent or interacting with a biological target.

Another application of MD simulations is in studying drug delivery systems. Research on polyacrylate membranes has utilized MD to understand the relationship between the polymer structure and the release of drug molecules. researchgate.net These simulations have shown that higher chain mobility and larger fractional free volume in the polymer matrix lead to higher permeation rates. researchgate.net Extrapolating from these studies, MD simulations of this compound could be employed to understand its behavior in biological membranes, predicting its ability to permeate cell walls and interact with intracellular components.

The general workflow for an MD simulation of a small molecule like this compound would involve:

System Setup: Placing the molecule in a simulation box, often with a solvent like water, to mimic physiological conditions.

Energy Minimization: Optimizing the initial geometry of the system to remove any steric clashes or unfavorable interactions.

Equilibration: Gradually heating and pressurizing the system to the desired temperature and pressure to achieve a stable state.

Production Run: Running the simulation for a significant period to collect data on the molecule's trajectory.

Analysis: Analyzing the trajectory to understand conformational changes, interactions with solvent molecules, and other dynamic properties.

Such simulations could provide valuable information on the conformational preferences of the 2-hydroxy-6-methoxyphenyl group and the ethyl acrylate moiety, which is crucial for its interaction with biological targets.

In Silico Docking and Ligand-Protein Interaction Profiling

In silico molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a small molecule drug candidate to its protein target.

While docking studies specifically for this compound are not prevalent, research on structurally similar compounds provides a good example of the methodology and the insights that can be gained. For instance, a molecular docking study of 4-methoxyphenethyl (E)-3-(o-tolyl)acrylate with α-glucosidase (PDB ID: 3W37) demonstrated its potential as an inhibitor of this enzyme. The study predicted a binding energy of -7.16 kcal/mol for the compound, indicating a good affinity for the active site of the enzyme.

The analysis of the interaction network reveals the specific amino acid residues in the protein's active site that the ligand interacts with. For 4-methoxyphenethyl (E)-3-(o-tolyl)acrylate, the docking results showed interactions with key residues in the α-glucosidase active site. This type of analysis is crucial for understanding the mechanism of action and for designing more potent inhibitors.

Below is a hypothetical data table illustrating the kind of results that would be obtained from a docking study of this compound against a putative protein target.

| Parameter | Predicted Value |

| Binding Affinity (kcal/mol) | -7.5 |

| Interacting Residues | ASP123, TYR156, PHE201 |

| Number of Hydrogen Bonds | 2 |

| Number of Hydrophobic Interactions | 5 |

This is a hypothetical table for illustrative purposes.

A detailed analysis of the ligand-protein interactions is a key component of molecular docking studies. These interactions are generally categorized into hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

In the example of 4-methoxyphenethyl (E)-3-(o-tolyl)acrylate docked into α-glucosidase, the following interactions were observed:

Hydrogen Bonds: Two hydrogen bonds were formed. One between the oxygen atom of the methoxy group and Ala234, and another between the oxygen atom of the carbonyl group and Arg552.

Hydrophobic Interactions: The phenyl ring of the cinnamate (B1238496) skeleton formed a π–π stacked hydrophobic interaction with Phe601. Additionally, the methyl group attached to the phenyl ring formed π–alkyl hydrophobic interactions with Phe601 and Trp565.

Electrostatic Interactions: A π–anion electrostatic interaction was observed between the phenyl ring and Asp469.

These specific interactions are critical for the stability of the ligand-protein complex. For this compound, the presence of a hydroxyl group and a methoxy group suggests that it can act as both a hydrogen bond donor and acceptor, potentially forming strong interactions with protein targets.

The following table provides a hypothetical breakdown of the interactions for this compound with a target protein.

| Interaction Type | Interacting Atoms/Residues | Distance (Å) |

| Hydrogen Bond | O-H (ligand) --- O (ASP123) | 2.1 |

| Hydrogen Bond | C=O (ligand) --- N-H (TYR156) | 2.3 |

| Hydrophobic (π-π stacking) | Phenyl ring (ligand) --- Phenyl ring (PHE201) | 3.5 |

This is a hypothetical table for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to optimize the structure of lead compounds.

QSAR studies on cinnamic acid esters, which are structurally related to this compound, have been conducted to understand their antimicrobial and antitumor activities. nih.govnih.gov In these studies, various physicochemical, structural, and quantum-chemical parameters (descriptors) are calculated for a series of compounds. These descriptors are then correlated with the observed biological activity using statistical methods like multiple linear regression. nih.gov

A typical QSAR study involves the following steps:

Data Set Selection: A set of compounds with known biological activities is selected.

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound.

Model Development: A mathematical model is developed to correlate the descriptors with the biological activity.

Model Validation: The predictive power of the model is evaluated using statistical methods.

For example, a QSAR study on cinnamic acid derivatives against Escherichia coli might yield an equation like:

log(1/MIC) = 0.5 * LogP - 0.2 * MW + 1.2 * Dipole_moment + constant

This is a hypothetical QSAR equation for illustrative purposes.

Such a model would suggest that higher lipophilicity (LogP) and dipole moment contribute positively to the antibacterial activity, while molecular weight (MW) has a negative contribution. QSAR models for this compound and its derivatives could be developed to guide the synthesis of new compounds with improved biological activities.

In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction

In silico ADME prediction is a computational approach to estimate the pharmacokinetic properties of a drug candidate. These predictions are crucial in the early stages of drug discovery to identify compounds with favorable ADME profiles, reducing the likelihood of late-stage failures.

Various web-based tools and software are available for ADME prediction, such as SwissADME and ADMETLab. mdpi.com These tools predict a range of properties based on the molecular structure. While specific ADME predictions for this compound are not published, we can infer its likely properties based on its structure and studies of similar phenolic compounds. researchgate.net

The following table summarizes the key ADME parameters that would be predicted for this compound.

| ADME Property | Predicted Value/Classification | Importance in Drug Discovery |

| Absorption | ||

| Gastrointestinal (GI) Absorption | High | Predicts oral bioavailability. |

| Blood-Brain Barrier (BBB) Permeation | Low | Indicates potential for CNS activity or side effects. |

| Distribution | ||

| Plasma Protein Binding (PPB) | High | Affects the free drug concentration and efficacy. |

| Volume of Distribution (VDss) | Moderate | Indicates the extent of drug distribution in tissues. |

| Metabolism | ||

| CYP450 Inhibition (e.g., CYP2D6, CYP3A4) | Potential Inhibitor | Predicts potential for drug-drug interactions. |

| Excretion | ||

| Renal Clearance | Moderate | Indicates the primary route of elimination. |

| Toxicity | ||

| hERG Inhibition | Low Risk | Predicts potential for cardiotoxicity. |

| Ames Mutagenicity | Non-mutagenic | Predicts potential for carcinogenicity. |

This table contains expected predictions for a compound like this compound and is for illustrative purposes.

These in silico predictions provide a valuable preliminary assessment of the drug-like properties of this compound, guiding further experimental investigations.

Structure Activity Relationship Sar Studies of Ethyl E 3 2 Hydroxy 6 Methoxyphenyl Acrylate and Its Analogues

Influence of Ester Moiety Modifications on Chemical Reactivity

The ester group in Ethyl (e)-3-(2-hydroxy-6-methoxyphenyl)acrylate is a key functional group that significantly influences the compound's chemical reactivity, and by extension, its biological activity. The reactivity of this moiety is primarily centered on two main aspects: susceptibility to hydrolysis and its role as a Michael acceptor.

Modification of the alkyl chain of the ester, for instance, from an ethyl to a methyl or butyl group, can alter the rate of these reactions. Generally, the presence of the ester group, conjugated with the alkene, renders the carbon-carbon double bond electrophilic and susceptible to nucleophilic attack in what is known as a Michael addition. acs.org This reactivity is a cornerstone for potential interactions with biological nucleophiles, such as amino acid residues in proteins.

Studies on related cinnamate (B1238496) esters have shown that the nature of the alkyl group can influence the compound's biological properties. For example, in a series of synthetic cinnamates, the antifungal activity was found to be dependent on the ester substituent, with butyl cinnamate exhibiting the highest potency against several fungal strains, followed by ethyl and methyl cinnamates. nih.gov This suggests that increasing the length of the alkyl chain can enhance lipophilicity, which may facilitate greater penetration through biological membranes. nih.gov

The ester group can also undergo hydrolysis, either chemically or enzymatically, to yield the corresponding carboxylic acid (cinnamic acid derivative). The rate of this hydrolysis can be influenced by the size of the alkyl group. While specific studies on this compound are limited, research on the palladium-catalyzed arylation of similar acrylate (B77674) derivatives indicates that the nature of the ester group can be a determining factor in the efficiency of certain chemical transformations. researchgate.net

Table 1: Influence of Ester Moiety on the Antimicrobial Activity of Cinnamate Analogues

| Compound | Ester Group | Antifungal Activity (MIC in µM) | Reference |

| Methyl Cinnamate | Methyl | 789.19 | nih.gov |

| Ethyl Cinnamate | Ethyl | 726.36 | nih.gov |

| Butyl Cinnamate | Butyl | 626.62 | nih.gov |

MIC (Minimum Inhibitory Concentration) values are against Candida albicans. A lower MIC value indicates higher potency.

Impact of Aromatic Ring Substituent Variations on Molecular Interactions

The substitution pattern on the aromatic ring of this compound is a critical determinant of its molecular interactions and, consequently, its biological profile. The presence and positioning of the hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups dictate the molecule's electronic properties, its ability to form hydrogen bonds, and its antioxidant potential.

The phenolic hydroxyl group, in particular, is a key player in the antioxidant activity of many phenolic compounds. mdpi.com Its ability to donate a hydrogen atom to scavenge free radicals is a well-established mechanism. The position of this hydroxyl group is crucial. For instance, in a study of cinnamic acid derivatives, hydroxyl groups on the aromatic ring were found to have a significant effect on bioactivity. mdpi.com

The methoxy group also plays a vital role. In some phenolic acids, the presence of a methoxy group can enhance antioxidant activity. mdpi.com Specifically, the 2-hydroxy-6-methoxy substitution pattern in the target molecule is of interest. While direct SAR studies on this specific pattern in phenylacrylates are not abundant, research on related structures provides valuable insights. For example, in a study of resveratrol (B1683913) derivatives, methylation of the aromatic hydroxyl groups was explored as a strategy to enhance bioavailability and pharmacological efficacy. nih.gov

Table 2: Effect of Aromatic Ring Substituents on the Antiprotozoal Activity of Cinnamate Esters

| Aromatic Substitution Pattern | Activity against L. donovani (IC50 in µM) | Reference |

| Unsubstituted | > 28.4 | nih.gov |

| 4-Hydroxy-3-nitro | 1.8 | nih.gov |

| 3,4-Dihydroxy (Catechol) | 3.1 | nih.gov |

IC50 (half maximal inhibitory concentration) values indicate the concentration required to inhibit 50% of the parasite's growth. A lower IC50 value indicates higher potency.

Stereochemical Considerations and Their Role in Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in determining the biological activity of many compounds. For this compound, the key stereochemical feature is the geometry of the carbon-carbon double bond in the acrylate moiety. The "(e)" designation (from the German entgegen, meaning opposite) indicates that the higher priority groups on each carbon of the double bond are on opposite sides, corresponding to a trans configuration.

The alternative configuration would be the (Z)-isomer (zusammen, meaning together), or cis isomer. It is widely recognized in medicinal chemistry that the geometric isomerism of a double bond can have a profound impact on a molecule's ability to bind to its biological target. nih.gov The trans isomer is generally more stable and often possesses a different biological activity profile compared to the cis isomer.

Electrophysiological studies on certain insect species have demonstrated that they can differentiate between (E,Z) and other isomers of compounds like ethyl (e,z)-2,4-decadienoate, highlighting the biological importance of specific stereoisomers. nih.gov

Systematic Design and Synthesis of Analogues for SAR Elucidation

The systematic design and synthesis of analogues are fundamental to building a comprehensive SAR profile for a lead compound. collaborativedrug.com This process involves making targeted modifications to the molecular structure and evaluating the impact of these changes on a specific biological activity. For this compound, a systematic approach would involve creating a library of related compounds with variations in the three key areas discussed: the ester moiety, the aromatic ring substituents, and the stereochemistry.

The synthesis of such analogues often employs well-established organic chemistry reactions. For instance, a series of different esters could be prepared via Fischer esterification of the corresponding carboxylic acid with various alcohols (methanol, propanol, butanol, etc.). nih.gov High-yield enzymatic esterification methods have also been developed for the synthesis of cinnamates. researchgate.net

To explore the impact of aromatic ring substituents, analogues with different numbers and positions of hydroxyl and methoxy groups could be synthesized. This often starts with appropriately substituted benzaldehydes which are then subjected to reactions like the Knoevenagel condensation to build the acrylate side chain. For example, the synthesis of various ring-substituted 2-methoxyethyl phenylcyanoacrylates has been achieved through the piperidine-catalyzed Knoevenagel condensation of ring-substituted benzaldehydes and 2-methoxyethyl cyanoacetate. nih.gov

Academic Research Applications and Future Directions

Utility as a Versatile Synthetic Intermediate in Organic Synthesis

The structure of Ethyl (e)-3-(2-hydroxy-6-methoxyphenyl)acrylate offers several reactive sites, making it a potentially versatile intermediate in organic synthesis. The acrylate (B77674) group can undergo a variety of transformations, including Michael additions, cycloadditions, and polymerization reactions. The phenolic hydroxyl group and the methoxy (B1213986) group on the aromatic ring can also be modified or participate in various coupling reactions.

While direct examples of the use of this compound as a synthetic intermediate are not readily found in the literature, the chemistry of related compounds provides insight into its potential. For instance, similar hydroxy- and methoxy-substituted acrylates are used in the synthesis of complex molecules. mdpi.com The phenolic hydroxyl can be alkylated or acylated to introduce new functionalities, and the electron-donating nature of the hydroxyl and methoxy groups can influence the reactivity of the aromatic ring in electrophilic substitution reactions. The acrylate portion can serve as a key building block for the construction of various carbocyclic and heterocyclic frameworks.

Applications in Materials Science Research, including Antioxidant Polymers

Phenolic compounds are well-known for their antioxidant properties due to their ability to scavenge free radicals. The 2-hydroxy-6-methoxyphenyl moiety in this compound suggests its potential as a monomer for the synthesis of antioxidant polymers. The acrylate functionality allows for polymerization, leading to the formation of polymer chains with pendant phenolic groups. These polymers could find applications in food packaging, coatings, and biomedical materials where resistance to oxidative degradation is crucial.

Research on other hydroxylated and methoxylated acrylate monomers has demonstrated their successful incorporation into polymer backbones to impart antioxidant and other desirable properties. For example, hydrogels based on poly(acrylic acid-2-hydroxy ethyl methacrylate) have been investigated for tissue engineering applications, sometimes loaded with antioxidant phytochemicals. nih.gov While specific studies on polymers derived from this compound are not currently available, this remains a promising area for future research.

Rational Design of Novel Chemical Entities

The scaffold of this compound can serve as a starting point for the rational design of novel chemical entities with potential biological activity. The substitution pattern on the phenyl ring is crucial for its interaction with biological targets. Computational studies, such as Density Functional Theory (DFT), are often employed to predict the properties and activities of new molecules. For example, in silico screening of a related compound, ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl) methyleneamino]benzoate, and its derivatives has been used to evaluate their nonlinear optical (NLO) activities. researchgate.net

By modifying the functional groups of this compound, medicinal chemists can aim to optimize its pharmacokinetic and pharmacodynamic properties. For instance, the synthesis of derivatives of resveratrol (B1683913), another phenolic compound, has been explored to enhance its bioavailability and pharmacological activities. mdpi.com The 2-hydroxy-6-methoxyphenyl acrylate core could be similarly explored for the development of new therapeutic agents.

Emerging Research Frontiers and Interdisciplinary Studies

The limited specific research on this compound highlights it as an area with emerging research frontiers. Future studies could focus on several interdisciplinary areas:

Medicinal Chemistry: Synthesis and biological evaluation of a library of derivatives to explore their potential as anticancer, anti-inflammatory, or antimicrobial agents. The structural similarity to other biologically active acrylates and phenolic compounds suggests this could be a fruitful avenue.

Materials Science: Development of novel polymers and copolymers for advanced applications, such as biodegradable plastics, stimuli-responsive materials, or specialized coatings, leveraging the unique substitution pattern of the monomer.

Computational Chemistry: In-depth theoretical studies to understand the structure-property relationships of this specific isomer and to guide the design of new molecules with tailored electronic, optical, or biological properties. mdpi.com

Natural Product Synthesis: While this specific compound may not be a known natural product, its structural motifs are common in nature. It could serve as a key intermediate in the total synthesis of more complex natural products.

The exploration of this compound and its derivatives holds the potential for significant advancements in various scientific fields.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing Ethyl (E)-3-(2-hydroxy-6-methoxyphenyl)acrylate, and how can reaction conditions be optimized for yield and stereochemical purity?

- Methodology :

- Esterification : React 3-(2-hydroxy-6-methoxyphenyl)acrylic acid with ethanol under acid catalysis (e.g., H₂SO₄ or TsOH) to form the ethyl ester. Monitor reaction progress via TLC or HPLC.

- Coupling Reactions : Use palladium- or ruthenium-catalyzed cross-coupling (e.g., Heck reaction) for regioselective C–H alkenylation of methoxyphenol derivatives with ethyl acrylate .

- Optimization : Vary solvent polarity (e.g., DMF vs. EtOH), temperature (60–100°C), and catalyst loading to maximize yield and minimize byproducts like Z-isomers.

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodology :

- NMR Spectroscopy : Analyze and NMR spectra to confirm the E-configuration (coupling constant ) and substituent positions on the aromatic ring .

- Mass Spectrometry : Use HRMS to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns.

- X-ray Crystallography : For unambiguous structural confirmation, grow single crystals via slow evaporation in EtOAc/hexane and refine using SHELXL .

Advanced Research Questions

Q. How do hydrogen-bonding interactions influence the crystal packing and stability of this compound?

- Methodology :

- Graph Set Analysis : Characterize O–H···O and C–H···π interactions using crystallographic data. The hydroxyl group at position 2 typically forms intramolecular hydrogen bonds with the methoxy oxygen, while intermolecular bonds stabilize the lattice .

- Thermal Analysis : Perform DSC/TGA to correlate melting points/decomposition temperatures with hydrogen-bonding networks.

Q. What challenges arise in refining the crystal structure of such acrylate esters, and how can they be addressed?

- Methodology :

- Disorder Modeling : Address positional disorder in the ethyl or methoxy groups using SHELXL’s PART/SUMP instructions .

- Twinned Data : For twinned crystals, apply HKLF 5 format in SHELXL and refine twin laws using the CELL_NOW or TWINABS pipelines .

Q. How does the substitution pattern (2-hydroxy-6-methoxy) affect the compound’s reactivity in further functionalization (e.g., electrophilic substitution or oxidation)?

- Methodology :

- DFT Calculations : Predict electrophilic aromatic substitution sites using Gaussian09 at the B3LYP/6-31G(d) level. The methoxy group directs electrophiles to the para position (C4), while steric hindrance at C6 limits reactivity .

- Experimental Validation : Perform bromination or nitration reactions and analyze regioselectivity via LC-MS or NMR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.